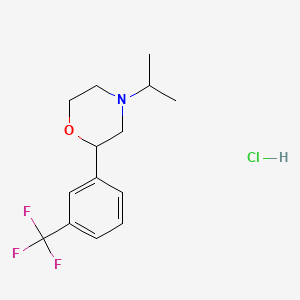

Oxaflozane hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

26629-86-7 |

|---|---|

Molecular Formula |

C14H19ClF3NO |

Molecular Weight |

309.75 g/mol |

IUPAC Name |

4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine;hydrochloride |

InChI |

InChI=1S/C14H18F3NO.ClH/c1-10(2)18-6-7-19-13(9-18)11-4-3-5-12(8-11)14(15,16)17;/h3-5,8,10,13H,6-7,9H2,1-2H3;1H |

InChI Key |

XYYSVSLSSDHEGA-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F.Cl |

Canonical SMILES |

CC(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F.Cl |

Other CAS No. |

26629-86-7 |

Related CAS |

26629-87-8 (Parent) |

Synonyms |

1766 CERM 2-(3-trifluoromethylphenyl)-4-isopropyltetrahydro-1,4-oxazine oxaflozane oxaflozane hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modification Studies of Oxaflozane Hydrochloride

Established Synthetic Pathways for Oxaflozane (B1204061)

The initial development of oxaflozane is rooted in multi-step chemical processes designed to construct the core 4-isopropyl-2-[3-(trifluoromethyl)phenyl]morpholine structure.

The first preparations of oxaflozane were detailed in patents from the late 1960s and early 1970s. drugfuture.com One of the primary patented routes involves a Grignard reaction. The synthesis begins with the preparation of a Grignard reagent, (3-trifluoromethyl)phenyl magnesium bromide, from 3-bromobenzotrifluoride (B45179) and magnesium in anhydrous ether. drugfuture.comwikipedia.org

This organometallic intermediate is then reacted with 1,2-dibromo-2-[(2-chloro)ethoxy]ethane. The latter is prepared by the bromination of 2-chloroethyl vinyl ether. The resulting compound, 2-[(3-trifluoromethyl)phenyl]-2-[(2-chloro)ethoxy]-1-bromoethane, undergoes cyclization upon heating with isopropylamine (B41738) in an autoclave, typically using toluene (B28343) as a solvent. This final step forms the desired morpholine (B109124) ring structure of oxaflozane. The free base of oxaflozane is obtained as an oil. drugfuture.com

| Reactant/Intermediate | Role in Synthesis |

|---|---|

| 3-Bromobenzotrifluoride | Starting material for Grignard reagent |

| 2-Chloroethyl vinyl ether | Precursor for the di-halogenated ethane (B1197151) intermediate |

| Magnesium | Forms the organometallic Grignard reagent |

| Bromine | Halogenating agent |

| Isopropylamine | Source of the N-isopropyl group for cyclization |

Following the initial patented methods, subsequent research aimed to refine the synthesis of oxaflozane. A notable contribution to an improved synthesis was published by P. M. Weintraub and colleagues in the Journal of Organic Chemistry in 1980. drugfuture.com While specific details on the yield optimization from this publication are not extensively available in the reviewed literature, the citation indicates a recognized advancement over the original preparation routes. The initial manufacturing processes reported yields of approximately 50% for the final rectification step.

Chemical Derivatization and Analog Synthesis

Research has extended beyond the synthesis of oxaflozane itself to include the creation of derivatives and related analogs, primarily to explore structure-activity relationships and for formulation purposes.

The synthesis of related tetrahydro-1,4-oxazine (morpholine) structures has been an area of chemical research. General methods for creating 2,4-substituted morpholines often involve the reaction of a 2-aminoethanol derivative with an aryl-bromomethyl-ketone. The resulting hydroxyaminoketone intermediate typically undergoes spontaneous cyclization to form the morpholine ring. This core structure can then be further modified.

Studies have focused on varying the substituents at the nitrogen atom and on the carbon atoms of the heterocyclic ring. wiley.com For instance, the synthesis of other compounds containing the 2-[3-(trifluoromethyl)phenyl]morpholine core, but with different N-substituents or modifications on the phenyl ring, has been explored for various research applications. wiley.commolport.com

Oxaflozane is a free base that exists as an oil at room temperature. drugfuture.com To facilitate its handling, purification, and formulation into a stable solid form, it is converted into its hydrochloride salt. The preparation of oxaflozane hydrochloride involves dissolving the oxaflozane base in a suitable solvent mixture, such as ethyl acetate (B1210297) and ethanol. Dry hydrogen chloride (HCl) gas is then introduced into the solution. This process neutralizes the basic nitrogen atom of the morpholine ring, leading to the precipitation of this compound as a crystalline solid. drugfuture.com The resulting salt has a melting point of 164°C. drugfuture.com

| Compound Form | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Melting Point (°C) |

|---|---|---|---|---|---|

| Oxaflozane (Base) | 26629-87-8 | C₁₄H₁₈F₃NO | 273.29 | Oil | N/A |

| This compound | 26629-86-7 | C₁₄H₁₈F₃NO·HCl | 309.75 | Crystals | 164 |

Precursor and Metabolite Synthesis for Research Applications

Oxaflozane is known to be a prodrug, meaning it is metabolically converted in the body to its active form. wikipedia.org The primary metabolic pathway is N-dealkylation, where the isopropyl group is removed from the morpholine nitrogen. wikipedia.orgwikipedia.org This transformation yields the principal active metabolite, flumexadol (B1202076), also known as N-dealkyloxaflozane or 2-(3-trifluoromethylphenyl)morpholine. wikipedia.org

The synthesis of flumexadol for research purposes has been described and follows a pathway similar to that of oxaflozane, with a key difference in the final steps. One route involves reacting the intermediate 1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene with benzylamine (B48309) to form a protected morpholine derivative. Subsequent catalytic hydrogenation removes the benzyl (B1604629) protecting group to yield flumexadol. medkoo.com

A comparative study of oxaflozane's urinary metabolism identified flumexadol as the main metabolite. wikipedia.orgmedkoo.comen-academic.com Other identified metabolic pathways include the oxidation of the morpholine ring to form a lactam (morpholin-3-one derivative) and aromatic hydroxylation of the trifluoromethylphenyl ring. The synthesis of these potential metabolites, such as 2-(3-trifluoromethylphenyl)morpholin-3-one or hydroxylated derivatives of oxaflozane and flumexadol, is crucial for pharmacological and toxicological research. prepchem.comchemicalbook.com

Preclinical Pharmacological Investigations of Oxaflozane Hydrochloride

Receptor Binding and Ligand Affinity Profiling

The principal mechanism of action identified for oxaflozane's active metabolite, flumexadol (B1202076), involves its interaction with serotonin (B10506) receptors. wikipedia.orgwikipedia.org It functions as a prodrug, being metabolized into flumexadol, which then exerts its effects at the receptor level. wikipedia.orgwikipedia.org

Research indicates that flumexadol acts as an agonist at several key serotonin receptor subtypes. wikipedia.orgwikipedia.org Its binding affinity has been quantified for the 5-HT1A, 5-HT2C, and 5-HT2A receptors. wikipedia.orgwikipedia.org

Flumexadol has been shown to act as an agonist at the serotonin 5-HT1A receptor. wikipedia.orgwikipedia.org Receptor binding studies have reported a pKi value of 7.1 for this interaction. wikipedia.orgwikipedia.org The 5-HT1A receptor is a well-established target in the modulation of mood and anxiety.

The most potent interaction for flumexadol within the serotonergic system is at the 5-HT2C receptor, where it also functions as an agonist. wikipedia.orgwikipedia.orgmedchemexpress.com Binding affinity studies report a pKi of 7.5. wikipedia.orgwikipedia.org Further investigation into the enantiomers of flumexadol revealed that the (+)-enantiomer demonstrates a high affinity for the 5-HT2C receptor, with a reported Ki (inhibition constant) of 25 nM. wikipedia.orgmedchemexpress.com

Flumexadol also interacts with the 5-HT2A receptor as an agonist, although with a significantly lower affinity compared to its other serotonergic targets. wikipedia.orgwikipedia.org The reported pKi for the 5-HT2A receptor is 6.0. wikipedia.orgwikipedia.org Studies on the (+)-enantiomer of flumexadol have demonstrated that it is 40-fold more selective for the 5-HT2C receptor over the 5-HT2A receptor, highlighting this affinity difference. wikipedia.orgmedchemexpress.com

Interactive Table: Flumexadol Affinity for Serotonin Receptors

| Receptor Subtype | Reported pKi | Reported Ki | Functional Activity |

| 5-HT1A | 7.1 wikipedia.orgwikipedia.org | Agonist wikipedia.orgwikipedia.org | |

| 5-HT2C | 7.5 wikipedia.orgwikipedia.org | 25 nM ((+)-enantiomer) wikipedia.orgmedchemexpress.com | Agonist wikipedia.orgwikipedia.org |

| 5-HT2A | 6.0 wikipedia.orgwikipedia.org | Agonist wikipedia.orgwikipedia.org |

While the interactions of flumexadol with the 5-HT1A, 5-HT2A, and 5-HT2C receptors are documented, a comprehensive screening of its binding profile across the full spectrum of other serotonin receptor subtypes is not extensively detailed in the reviewed scientific literature. The primary focus of available research has been on these specific subtypes.

Early pharmacological profiling of oxaflozane (B1204061) (identified as 1,766 Cerm) suggested some interaction with monoaminergic systems. nih.govmedkoo.com While some literature suggests that oxaflozane may have an effect on the noradrenergic system, potentially through the inhibition of norepinephrine (B1679862) reuptake, specific quantitative binding data for flumexadol at the norepinephrine transporter (NET) is not prominently available in the reviewed sources. nih.govwikipedia.orgwikipedia.org The primary pharmacological activity described in binding affinity studies is centered on its potent serotonergic effects. wikipedia.orgwikipedia.org

Evaluation of Receptor Binding Kinetics and Equilibrium

Oxaflozane's active metabolite, flumexadol, has been reported to act as an agonist at serotonin 5-HT1A and 5-HT2C receptors, and to a lesser extent, at the 5-HT2A receptor. wikipedia.org The affinity of a compound for a receptor is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). Flumexadol exhibits the following pKi values:

5-HT1A Receptor: 7.1 wikipedia.org

5-HT2C Receptor: 7.5 wikipedia.org

5-HT2A Receptor: 6.0 wikipedia.org

These values indicate a higher affinity for the 5-HT2C and 5-HT1A receptors compared to the 5-HT2A receptor. The equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax) are also key parameters derived from saturation binding assays that describe the receptor-ligand interaction at equilibrium. perceptive.com

Table 1: Receptor Binding Affinities of Flumexadol (Active Metabolite of Oxaflozane)

| Receptor Subtype | pKi Value |

|---|---|

| 5-HT1A | 7.1 wikipedia.org |

| 5-HT2C | 7.5 wikipedia.org |

| 5-HT2A | 6.0 wikipedia.org |

Application of Radioligand Binding Assays in Preclinical Models

Radioligand binding assays are a fundamental tool in pharmacology for characterizing receptor-ligand interactions. merckmillipore.com These assays utilize a radiolabeled compound (radioligand) that binds to a specific receptor. merckmillipore.com By measuring the amount of radioligand bound to the receptor in the presence of a test compound, the affinity of the test compound for that receptor can be determined. giffordbioscience.com This technique is widely used in preclinical drug discovery to screen for new chemical entities and to characterize the binding profiles of existing drugs. merckmillipore.com

In preclinical models, these assays are performed using tissue homogenates or cell membrane preparations that contain the receptor of interest. perceptive.comgiffordbioscience.com Saturation binding assays are used to determine the density of receptors (Bmax) and their affinity for the radioligand (Kd), while competition binding assays are used to determine the affinity (Ki) of a non-radiolabeled compound for the receptor. perceptive.com The data from these assays are crucial for understanding the selectivity and potency of a drug at its target receptors. giffordbioscience.com For example, the development of radioligand binding assays for nuclear receptors like REV-ERBα and REV-ERBβ has been instrumental in drug discovery for these targets. nih.gov

Neurotransmitter System Modulation Mechanisms

Oxaflozane exerts its pharmacological effects through the modulation of multiple neurotransmitter systems, primarily the serotonergic and noradrenergic systems. patsnap.com It is a prodrug that is metabolized to its active form, flumexadol. wikipedia.orgsmolecule.com

Oxaflozane's primary mechanism of action involves the serotonergic system. patsnap.com Its active metabolite, flumexadol, is an agonist at 5-HT1A and 5-HT2C serotonin receptors. wikipedia.orgsmolecule.com Agonism at these receptors can modulate the release of serotonin, a key neurotransmitter in the regulation of mood and anxiety. patsnap.com The interaction with these specific receptor subtypes contributes to the anxiolytic and antidepressant properties observed in preclinical studies. wikipedia.orgsmolecule.com

In addition to its effects on the serotonergic system, oxaflozane also influences noradrenergic neurotransmission. patsnap.com It has been shown to inhibit the reuptake of norepinephrine. patsnap.com Norepinephrine reuptake inhibitors (NRIs) block the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine and enhanced adrenergic neurotransmission. wikipedia.org This dual action on both serotonin and norepinephrine systems is a characteristic of some antidepressant medications. patsnap.comnih.gov

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress. icahealth.comnih.gov Dysregulation of the HPA axis is implicated in mood disorders. nih.gov The HPA axis is controlled by a negative feedback loop where circulating cortisol inhibits further hormone secretion. icahealth.com Preclinical studies have investigated the effects of various compounds on the HPA axis. For example, some studies have explored how antioxidants can induce hyperactivity of the HPA axis by down-regulating glucocorticoid receptors in the pituitary gland, thereby impairing the negative feedback mechanism. frontiersin.org While direct studies on oxaflozane's modulation of the HPA axis are not detailed in the provided search results, its action on neurotransmitter systems known to regulate the HPA axis, such as serotonin and norepinephrine, suggests a potential for indirect influence. nih.gov

In Vitro Pharmacodynamic Characterization

The in vitro pharmacodynamic properties of oxaflozane have been characterized in preclinical studies. These studies confirm its action as an antidepressant. nih.gov Pharmacological profiling in animal models has demonstrated its effects on animal behavior. nih.gov

Table 2: Summary of Preclinical Pharmacological Findings for Oxaflozane Hydrochloride

| Pharmacological Aspect | Finding |

|---|---|

| Receptor Binding | Active metabolite (flumexadol) is a serotonin receptor agonist (5-HT1A, 5-HT2C, 5-HT2A). wikipedia.orgsmolecule.com |

| Neurotransmitter Modulation | Modulates both serotonergic and noradrenergic systems. patsnap.com |

| Mechanism of Action | Acts as a serotonin receptor agonist and a norepinephrine reuptake inhibitor. wikipedia.orgpatsnap.com |

| In Vitro Activity | Characterized as an antidepressant in preclinical evaluations. nih.gov |

Enzyme Inhibition and Activation Studies

Investigations into the metabolic profile of this compound have indicated interactions with the cytochrome P450 (CYP450) enzyme system. This group of enzymes is crucial for the metabolism of a vast number of drugs. The interaction of oxaflozane with the CYP450 system is a key factor in its pharmacokinetic profile, influencing how it is processed in the liver. Available research points to the potential for oxaflozane to interact with medications that are also metabolized by these enzymes wikipedia.org. However, specific studies detailing the precise nature of this interaction, such as which specific CYP450 isoenzymes are affected or the degree to which oxaflozane acts as an inhibitor or an inducer of this system, are not detailed in the available literature.

Table 1: Summary of Enzyme Interaction Data for this compound (Detailed quantitative data from specific enzyme inhibition assays were not available in the reviewed literature.)

| Enzyme System | Type of Interaction | Specific Isoenzymes | Quantitative Data (e.g., IC₅₀) |

|---|

Cellular Pathway Activation and Signaling Research

The primary mechanism of action for this compound at the cellular level is understood through its active metabolite. Oxaflozane itself is a prodrug, which is metabolized in the body into its active form, flumexadol researchgate.net.

Flumexadol exerts its pharmacological effects by acting as an agonist on specific serotonin receptors. Research has identified it as an agonist of the 5-HT₁ₐ and 5-HT₂C serotonin receptors researchgate.net. The binding affinity (pKi) has been reported as 7.1 for the 5-HT₁ₐ receptor and 7.5 for the 5-HT₂C receptor researchgate.net. It also demonstrates a much lower affinity for the 5-HT₂ₐ receptor, with a pKi of 6.0 researchgate.net. Agonism at these receptors, particularly 5-HT₁ₐ, is a well-established mechanism for producing anxiolytic and antidepressant effects. The serotonergic system is a critical signaling pathway that regulates mood, anxiety, and other behavioral and physiological processes wikipedia.org. In addition to its primary action on the serotonergic system, oxaflozane is also noted to have some effects on the noradrenergic system, although this is less pronounced than its serotonergic activity wikipedia.org.

Table 2: Receptor Binding Profile of Flumexadol (Active Metabolite of Oxaflozane)

| Receptor | Action | Binding Affinity (pKi) | Associated Signaling Pathway |

|---|---|---|---|

| 5-HT₁ₐ | Agonist | 7.1 researchgate.net | Serotonergic Pathway |

| 5-HT₂C | Agonist | 7.5 researchgate.net | Serotonergic Pathway |

Preclinical Behavioral Pharmacology in Animal Models

The behavioral effects of this compound have been characterized in several rodent models, as detailed in pharmacological profiles from early research nih.govdrugfuture.com. These studies established its activity as a non-tricyclic antidepressant agent.

Anxiolytic-like Effects in Rodent Models

Preclinical studies have demonstrated that oxaflozane possesses anxiolytic-like properties wikipedia.orgresearchgate.net. These effects are typically evaluated in rodent models that assess anxiety-related behaviors, such as the elevated plus-maze or light-dark box tests. In these models, a reduction in anxiety is inferred from behaviors like an increased amount of time spent in the open, exposed areas of the apparatus. While the anxiolytic effect of oxaflozane is reported, specific quantitative data from these standardized tests were not available in the reviewed literature nih.govdrugfuture.com.

Table 3: Anxiolytic-like Effects of Oxaflozane in Rodent Models (Specific experimental data from the primary pharmacological profile by Hache et al., 1974, were not available for inclusion.)

| Rodent Model | Behavioral Measure | Result |

|---|

Antidepressant-like Effects in Rodent Models

The antidepressant-like activity of oxaflozane is a core feature of its pharmacological profile drugfuture.commedkoo.com. Such effects are commonly demonstrated in rodent models like the forced swim test or tail suspension test, where a reduction in immobility time is interpreted as an antidepressant-like effect. The serotonergic and noradrenergic activity of oxaflozane underpins this action wikipedia.org. Although its classification as an antidepressant is well-documented, specific outcomes from these preclinical tests, such as the measured reduction in immobility time, are not detailed in the available sources nih.govdrugfuture.com.

Table 4: Antidepressant-like Effects of Oxaflozane in Rodent Models (Specific experimental data from the primary pharmacological profile by Hache et al., 1974, were not available for inclusion.)

| Rodent Model | Behavioral Measure | Result |

|---|

Anti-cataleptic and Anti-aggressive Actions

Table 5: Anti-cataleptic and Anti-aggressive Effects of Oxaflozane (Specific experimental data from the primary pharmacological profile by Hache et al., 1974, were not available for inclusion.)

| Effect | Animal Model | Result |

|---|---|---|

| Anti-cataleptic | Rodent models nih.govdrugfuture.commedkoo.com | Action observed |

Assessment of Amphetamine-Induced Stereotypes

The interaction of oxaflozane with the effects of psychostimulants has been evaluated using the amphetamine-induced stereotypy model in animals. Stereotypies are repetitive, unvarying behaviors induced by high doses of amphetamine. In these preclinical tests, oxaflozane was found to cause a weak potentiation of the stereotypes provoked by amphetamine nih.govdrugfuture.commedkoo.com. This suggests a modest synergistic interaction with the dopaminergic pathways intensely activated by amphetamine.

Table 6: Effect of Oxaflozane on Amphetamine-Induced Stereotypes (Specific experimental data from the primary pharmacological profile by Hache et al., 1974, were not available for inclusion.)

| Animal Model | Behavioral Measure | Result |

|---|

Neuroprotective Effect Studies

Direct preclinical investigations focusing specifically on the neuroprotective effects of this compound are not extensively detailed in publicly available scientific literature. The pharmacological activity of oxaflozane is primarily attributed to its active metabolite, flumexadol (also known as N-dealkyloxaflozane or CERM-1841). Flumexadol functions as an agonist for the serotonin 5-HT1A and 5-HT2C receptors. Therefore, the potential neuroprotective properties of oxaflozane can be inferred from studies on compounds with similar mechanisms of action, particularly agonists of these serotonin receptor subtypes.

Neuroprotective Potential via 5-HT1A Receptor Agonism

A significant body of preclinical research suggests that activation of 5-HT1A receptors can confer neuroprotective effects in various models of neuronal injury, particularly cerebral ischemia. 5-HT1A receptor agonists have been demonstrated to inhibit the activity of neurons in key brain regions like the hippocampus and cortex. nih.gov This inhibitory action is believed to be a primary mechanism behind their neuroprotective capabilities.

The proposed mechanisms for this neuroprotection include:

Neuronal Hyperpolarization: Activation of 5-HT1A receptors can lead to the opening of G protein-coupled inwardly rectifying K+ channels, causing hyperpolarization of the neuronal membrane. nih.gov

Inhibition of Neuronal Firing: The resulting hyperpolarization makes neurons less likely to fire, reducing metabolic demand and excitotoxicity. nih.gov

Reduced Glutamate Release: By inhibiting neuronal firing, these agonists can decrease the release of the excitatory neurotransmitter glutamate, a key mediator of ischemic brain damage. nih.gov

Studies on various 5-HT1A agonists in animal models of stroke have shown significant reductions in brain damage. For instance, agonists like repinotan (B170810) and urapidil (B1196414) have been found to decrease infarct size in rodent models of middle cerebral artery occlusion. nih.govnih.gov The neuroprotective effect of some of these agonists has been observed to be independent of hypothermic effects, suggesting a direct cellular mechanism. nih.gov Further research indicates that the neuroprotective pathways may also involve the modulation of cell death proteins, such as the death-inhibiting protein Bcl-2, and the suppression of apoptotic enzymes like caspase-3. nih.gov

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Repinotan (BAY x 3702) | Middle Cerebral Artery Occlusion (MCAO) in rodents | Dose-dependent reduction in infarct size; effect blocked by 5-HT1A antagonist WAY 100635. | nih.gov |

| Urapidil | MCAO in mice | Dose-dependent reduction in infarct size. | nih.gov |

| CM 57493 | MCAO in mice and rats; Forebrain ischemia in rats | Reduced cortical infarct volume by up to 40% in rats; significantly reduced neuronal damage in the CA1 sector of the hippocampus. | nih.gov |

Neuroprotective Potential via 5-HT2C Receptor Agonism

The role of 5-HT2C receptor agonism in neuroprotection is less characterized than that of 5-HT1A agonism, with research often focusing on conditions like epilepsy and neuropsychiatric disorders. researchgate.netfrontiersin.org However, some evidence suggests a potential neuroprotective function. For example, in a study using a pilocarpine-induced epilepsy model in rats, a condition associated with cerebellar dysfunction, there was a significant downregulation of 5-HT2C receptors. nih.gov Treatment with neuroprotective agents was found to reverse this downregulation, suggesting that modulation of the 5-HT2C receptor may contribute to a neuroprotective role in the context of epilepsy. nih.gov The 5-HT2C receptor is considered a novel target for developing anticonvulsant drugs, highlighting its importance in maintaining neuronal stability. nih.gov

Preclinical Pharmacokinetic and Metabolic Research of Oxaflozane Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

The ADME profile of a drug candidate determines its bioavailability, onset of action, duration of effect, and potential for drug-drug interactions. Preclinical ADME studies are conducted in various animal species to predict these characteristics in humans.

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology (T) studies are essential early-stage assessments in drug discovery. These assays provide preliminary data on a compound's metabolic stability, its potential to interact with drug-metabolizing enzymes, and its binding affinity to plasma proteins. While specific public data for oxaflozane (B1204061) hydrochloride is limited, the standard methodologies for this profiling are well-established.

Microsomal stability assays are a primary tool to evaluate the metabolic stability of a compound by exposing it to liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. The rate of disappearance of the parent compound over time is measured to determine its in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr These parameters help in predicting the in vivo hepatic clearance of the drug. nih.gov A high metabolic stability suggests a longer duration of action in the body, while low stability may indicate rapid elimination.

Hypothetical Data Table: Microsomal Stability of Oxaflozane

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Human | Data not available | Data not available |

This table illustrates the type of data generated from microsomal stability assays. No public data is available for oxaflozane hydrochloride.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. evotec.com Inhibition or induction of these enzymes by a new drug can lead to significant drug-drug interactions. Inhibition assays measure the concentration of the drug that causes 50% inhibition of a specific CYP isoform's activity (IC50). evotec.com A low IC50 value indicates a potent inhibitor. Induction studies, on the other hand, assess whether the drug increases the expression of CYP enzymes. Understanding a compound's interaction with CYPs is crucial for predicting its potential to alter the metabolism of co-administered drugs. fda.gov

Hypothetical Data Table: Cytochrome P450 Inhibition Profile of Oxaflozane (IC50, µM)

| CYP Isoform | Oxaflozane IC50 (µM) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

This table is a representation of typical CYP inhibition data. Specific data for this compound is not publicly available.

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. xenotech.com Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. xenotech.com Plasma protein binding is typically determined using methods like equilibrium dialysis or ultrafiltration and is expressed as the percentage of the drug that is bound to proteins. bioivt.com High plasma protein binding can affect the drug's pharmacokinetic profile and its potential for displacement by other drugs.

Hypothetical Data Table: Plasma Protein Binding of Oxaflozane

| Species | Plasma Protein Binding (%) |

| Rat | Data not available |

| Mouse | Data not available |

| Dog | Data not available |

| Human | Data not available |

This table shows the format for presenting plasma protein binding data. No specific data for this compound has been published.

In vivo pharmacokinetic studies are conducted in animal models to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism. These studies provide crucial data for predicting human pharmacokinetics and for designing clinical trials.

Rats and mice are commonly used rodent models in early pharmacokinetic studies due to their well-characterized physiology and the availability of established experimental protocols. nih.gov Following administration of the drug, blood samples are collected at various time points to measure the drug concentration. This data is used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). nih.gov These parameters provide a comprehensive picture of the drug's behavior in the body.

Hypothetical Data Table: Pharmacokinetic Parameters of Oxaflozane in Rodents

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| IV | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| IV | Data not available | Data not available | Data not available | Data not available | Data not available |

This table is an example of how in vivo pharmacokinetic data is presented. Publicly available, specific pharmacokinetic parameters for this compound in rodents could not be identified.

In Vivo Pharmacokinetic Characterization in Animal Models

Non-Rodent Models (e.g., Dogs, Monkeys) for PK Analysis

In preclinical drug development, non-rodent in vivo pharmacokinetic (PK) studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted. creative-biolabs.com These studies, often conducted in species like dogs or monkeys, provide valuable data that can help predict human pharmacokinetics, complementing findings from rodent models. creative-biolabs.comgoogleapis.com The selection of an appropriate non-rodent species is a critical consideration in pharmaceutical toxicology, with the dog being a frequently used model due to historical data and availability. abpi.org.uk

For oxaflozane, research has included the study of its urinary metabolism in dogs, highlighting the use of this non-rodent model to understand the drug's disposition. wikipedia.orgdrugfuture.com The primary goal of such studies is to characterize the pharmacokinetic profile by analyzing key parameters after drug administration. creative-biolabs.comnuvisan.com Data from these models are essential for guiding subsequent efficacy and safety studies. nuvisan.com While rodents are commonly used, non-rodent species like dogs, non-human primates, and pigs can offer unique physiological characteristics that may better mimic human pharmacokinetics in certain instances. creative-biolabs.com The analysis of drug concentrations in biological samples, such as blood or plasma, collected over time allows for the calculation of fundamental PK parameters. creative-biolabs.com

Table 1: Key Pharmacokinetic Parameters Analyzed in Non-Rodent Models

| Parameter | Description | Significance |

|---|---|---|

| Cmax | Maximum (peak) plasma concentration of a drug. | Indicates the highest level of the drug reached in the body. |

| Tmax | Time at which Cmax is reached. | Provides information on the rate of drug absorption. |

| AUC | Area Under the Curve (plasma concentration-time curve). | Represents the total systemic exposure to the drug over time. |

| t1/2 | Elimination half-life. | The time required for the drug concentration to decrease by half. |

| CL | Clearance. | Measures the volume of plasma cleared of the drug per unit of time, indicating the efficiency of drug elimination. |

| Vd | Volume of Distribution. | An apparent volume into which the drug distributes in the body to produce the observed plasma concentration. |

This table represents typical parameters investigated in pharmacokinetic studies as described in sources creative-biolabs.com and mdpi.com.

Species-Specific Pharmacokinetic Comparisons and Extrapolation

Extrapolating pharmacokinetic data from animal species to humans is a complex but essential aspect of drug development. nih.govrroij.com Differences in how a drug is absorbed, distributed, metabolized, and excreted can exist between species, influencing both efficacy and safety. nih.gov For oxaflozane, a comparative study of its urinary metabolism was conducted in rats, dogs, and humans to identify the principal metabolites and understand species-specific differences. wikipedia.orgdrugfuture.com

Several biological factors contribute to species-specific variations in pharmacokinetics. rroij.comnih.gov These include differences in metabolic rates, the activity of drug-metabolizing enzymes (like the cytochrome P450 system), and the extent of plasma protein binding. rroij.compatsnap.com Allometric scaling, a mathematical method that relates physiological parameters to body weight, is a principle often used to predict human pharmacokinetics from animal data. nih.govresearchgate.net However, reconciling differences in drug activity between species is often impossible without normalizing for pharmacokinetics and metabolism. nih.gov

Understanding these interspecies differences is critical for selecting the most appropriate animal models for toxicological studies and for making more accurate predictions about a drug's behavior in humans. nih.govresearchgate.net The use of pharmacokinetic and pharmacodynamic relationships across different species can aid in this extrapolation, though it requires careful interpretation. nih.gov

Table 2: Factors Influencing Species-Specific Pharmacokinetic Differences

| Factor | Description | Impact on Pharmacokinetics |

|---|---|---|

| Metabolic Rate | Animals generally have faster metabolic rates than humans. rroij.com | Can lead to faster drug clearance in animals. rroij.com |

| Enzyme Activity | Levels and types of drug-metabolizing enzymes can vary significantly between species. rroij.comresearchgate.net | Affects the rate and pathway of drug biotransformation, potentially creating different metabolite profiles. nih.gov |

| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood can differ across species. rroij.com | Influences the amount of free, active drug available to exert its effect or be eliminated. rroij.com |

| Physiology | Anatomical and physiological differences, especially in the gastrointestinal tract, can alter drug absorption. nih.gov | Affects the rate and extent of drug absorption after oral administration. nih.gov |

| Body Composition | Variations in body fat percentage and organ size can impact how a drug is distributed throughout the body. rroij.com | Influences the drug's volume of distribution. |

Metabolomic Investigations of this compound

Metabolomics is the comprehensive analysis of small molecule metabolites within a biological system, providing a functional snapshot of cellular processes. researchgate.netnih.gov In pharmaceutical research, metabolomics has become a powerful tool for investigating a drug's fate in the body. nih.gov By analyzing the complete set of metabolites in biological samples, researchers can identify the products of drug biotransformation and gain insight into the biochemical pathways affected by the compound. researchgate.net This approach is valuable for understanding not just the drug itself, but also its interaction with the host's metabolic system. frontiersin.org

Identification and Characterization of Primary Metabolites

Studies have been conducted to identify the principal urinary metabolites of oxaflozane in preclinical species such as the rat and dog, as well as in humans. wikipedia.orgdrugfuture.com The characterization of these metabolites helps to build a comprehensive picture of the drug's disposition and to determine whether animal models produce a metabolite profile that is relevant to humans. nih.goveuropa.eu

Table 3: Oxaflozane and its Primary Active Metabolite

| Compound Name | Chemical Name | Role |

|---|---|---|

| Oxaflozane | 4-Propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine wikipedia.orgnih.gov | Parent Compound / Prodrug wikipedia.org |

| Flumexadol (B1202076) | 2-(3-trifluoromethylphenyl)morpholine wikipedia.org | Primary Active Metabolite (N-dealkyloxaflozane) wikipedia.org |

Elucidation of Metabolic Pathways and Biotransformation

The biotransformation of a drug is the process by which it is chemically altered in the body, typically categorized into Phase I and Phase II metabolic reactions. nih.gov The primary metabolic pathway for oxaflozane is a Phase I reaction known as N-dealkylation, which removes the isopropyl group to form the active metabolite, flumexadol. wikipedia.org This conversion is fundamental to the drug's mechanism of action.

While N-dealkylation is the principal transformation, other metabolic pathways are likely involved in the further processing of oxaflozane and its metabolites. General xenobiotic metabolism often involves other Phase I reactions, such as hydroxylation, and Phase II reactions, where the parent drug or its metabolites are conjugated with endogenous molecules (e.g., glucuronic acid) to become more water-soluble and easier to excrete. nih.govgoogleapis.com The cytochrome P450 enzyme system, located primarily in the liver, is often responsible for catalyzing these types of metabolic conversions. patsnap.com

Table 4: Summary of Major Metabolic Pathways

| Phase | Type of Reaction | Description | Relevance to Oxaflozane |

|---|---|---|---|

| Phase I | N-dealkylation | Removal of an alkyl group from a nitrogen atom. | The primary pathway converting oxaflozane to its active metabolite, flumexadol. wikipedia.org |

| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group to a compound. | A common metabolic pathway for many drugs, potentially involved in further metabolism of oxaflozane or its metabolites. googleapis.com |

| Phase II | Conjugation (e.g., Glucuronidation) | Attachment of an endogenous molecule, such as glucuronic acid, to the drug or its metabolites. | A common pathway that increases water solubility to facilitate excretion. nih.gov |

Comparative Metabolism Across Preclinical Species

Conducting comparative metabolism studies across different species is a regulatory expectation and a scientific necessity in drug development. nih.goveuropa.eu These studies aim to determine if the metabolic profile in animal species used for toxicity testing is comparable to that in humans. europa.eu Significant differences, such as the presence of unique human metabolites or disproportionately high levels of a metabolite in humans compared to animals, can raise toxicological concerns and may require additional investigation. nih.gov

For oxaflozane, comparative urinary metabolism has been investigated in rats, dogs, and humans. wikipedia.orgdrugfuture.com Such studies are crucial because interspecies differences in drug metabolism are a major factor accounting for variations in pharmacokinetic and pharmacodynamic responses. nih.govresearchgate.net The goal is to validate the chosen animal models, ensuring their metabolic pathways are relevant for extrapolating safety and efficacy data to humans. researchgate.netsemanticscholar.org In vitro systems, such as isolated liver hepatocytes from different species, are often used to compare metabolic profiles and identify potential differences early in the development process. nih.goveuropa.eu

Table 5: Aspects of Comparative Metabolism

| Aspect | Description | Importance |

|---|---|---|

| Metabolite Profile | Qualitative comparison of the metabolites formed in different species. | To identify if human metabolites are also formed in the preclinical species used for safety testing. nih.gov |

| Metabolic Pathway | Comparison of the primary biotransformation routes. | To ensure the mechanism of clearance and activation (if a prodrug) is similar across species. |

| Quantitative Differences | Quantitative comparison of the amounts of major metabolites. | To identify disproportionate metabolites that might require separate toxicological assessment. nih.gov |

| Enzyme Systems Involved | Identification of the specific enzymes (e.g., CYP450 isoforms) responsible for metabolism in each species. | To understand the biochemical basis for any observed differences in metabolism. |

Computational and Statistical Analysis of Metabolomics Data

Metabolomics experiments, whether using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, generate vast and complex datasets. researchgate.netfrontiersin.org Extracting meaningful biological information from this data requires sophisticated computational and statistical methods. researchgate.netnih.gov The analysis pipeline typically involves several stages, including data preprocessing, statistical analysis, and pathway interpretation. researchgate.net

Data preprocessing aims to remove unwanted variation and prepare the data for analysis. nih.gov Statistical analysis employs a range of univariate and multivariate techniques to identify metabolites that are significantly different between experimental groups. creative-proteomics.comuab.edu Unsupervised methods like Principal Component Analysis (PCA) are used for exploratory data analysis to visualize patterns and clusters within the data. researchgate.net Supervised methods, such as Partial Least Squares Discriminant Analysis (PLS-DA), are used to build predictive models and identify metabolites that are most important for distinguishing between groups. nih.gov These computational tools are essential for transforming raw metabolomics data into a comprehensive understanding of a drug's metabolic fate. researchgate.netfrontiersin.org

Table 6: Common Computational and Statistical Methods in Metabolomics

| Method Type | Technique | Purpose |

|---|---|---|

| Unsupervised Learning | Principal Component Analysis (PCA) | Reduces the dimensionality of complex datasets to visualize trends, patterns, and outliers. researchgate.net |

| Unsupervised Learning | Hierarchical Clustering | Groups samples or metabolites based on their similarity, often visualized as a heatmap. nih.gov |

| Supervised Learning | Partial Least Squares-Discriminant Analysis (PLS-DA) | A regression method used to model the relationship between metabolite data and class membership (e.g., treated vs. control) and identify discriminating variables. nih.gov |

| Univariate Analysis | t-tests / ANOVA | Statistical tests used to compare the abundance of individual metabolites between two or more groups. uab.edu |

| Data Visualization | Volcano Plot | Combines fold-change and statistical significance (p-value) to identify metabolites that show large and significant changes. uab.edu |

| Pathway Analysis | Metabolite Set Enrichment Analysis (MSEA) | Identifies biologically relevant patterns by determining if groups of functionally related metabolites are significantly enriched. nih.gov |

Structure Activity Relationship Sar Studies of Oxaflozane Hydrochloride and Analogs

Elucidation of Pharmacophoric Requirements for Biological Activity

Pharmacophore modeling is an essential tool in drug discovery that identifies the key molecular features responsible for a drug's biological activity. For Oxaflozane (B1204061) and its analogs, which are known to act as modulators of serotonin (B10506) receptors, specific structural components are critical for their interaction with the target receptors.

The core structure of Oxaflozane consists of a morpholine (B109124) ring, a phenyl ring, and a trifluoromethyl group. The morpholine ring serves as a key scaffold, providing the necessary three-dimensional orientation of the other functional groups. The nitrogen atom within the morpholine ring is a crucial feature, likely acting as a proton acceptor or forming hydrogen bonds with the receptor.

The 2-substituted phenyl ring is another vital component. Its orientation relative to the morpholine ring significantly influences binding affinity. The trifluoromethyl group at the meta-position (position 3) of the phenyl ring is a key feature that can enhance the lipophilicity and metabolic stability of the compound. This group's electron-withdrawing nature can also modulate the electronic properties of the phenyl ring, impacting receptor interactions. The presence of the trifluoromethyl group often enhances the binding affinity of molecules to their target proteins.

While specific pharmacophore models for Oxaflozane hydrochloride are not extensively published, based on the general understanding of ligands for serotonin receptors, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor (the morpholine nitrogen).

A hydrophobic/aromatic region (the phenyl ring).

An electron-withdrawing feature (the trifluoromethyl group).

Further computational and experimental studies are necessary to refine this model and precisely define the spatial arrangement of these features for optimal biological activity.

Impact of Structural Modifications on Receptor Affinity and Selectivity

Systematic structural modifications of the Oxaflozane scaffold are essential to probe the SAR and to optimize receptor affinity and selectivity. Modifications can be made to the morpholine ring, the phenyl ring, and the substituents on these rings.

Modifications of the Morpholine Ring: Alterations to the morpholine ring, such as substitution on the nitrogen atom or changes to the ring itself, can have a profound impact on activity. The N-substituent, in particular, can influence the compound's pharmacokinetic properties and its interaction with different receptor subtypes.

Modifications of the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical determinants of receptor affinity and selectivity.

Position of the Trifluoromethyl Group: Moving the trifluoromethyl group from the meta-position to the ortho- or para-position would likely alter the binding mode and affinity.

Nature of the Substituent: Replacing the trifluoromethyl group with other electron-withdrawing or electron-donating groups would help to elucidate the electronic requirements for binding. For instance, replacing it with a halogen or a cyano group could provide insights into the role of electronegativity and size.

The following table summarizes the hypothetical impact of various structural modifications on receptor affinity, based on general principles of medicinal chemistry.

| Modification | Predicted Impact on Receptor Affinity | Rationale |

| Morpholine Ring | ||

| N-alkylation | Variable | Can alter steric hindrance and basicity. |

| Ring substitution | Likely decrease | May disrupt the required conformation for binding. |

| Phenyl Ring | ||

| Positional Isomers of -CF3 | Likely decrease | The meta-position appears optimal for current analogs. |

| Replacement of -CF3 | Variable | Depends on the electronic and steric properties of the new substituent. |

Correlation of Chemical Structure with Preclinical Pharmacological Profiles

The preclinical pharmacological profile of Oxaflozane and its analogs is directly linked to their chemical structure. These compounds have been investigated for their effects on the central nervous system, and their activity is a consequence of their interaction with specific neurotransmitter receptors.

The 2-phenylmorpholine scaffold is a common feature in many biologically active compounds. The specific substitution pattern on this scaffold dictates the pharmacological profile. For Oxaflozane, the 3-trifluoromethylphenyl group is a key determinant of its activity as a serotonin receptor modulator.

Studies on related 2-phenylmorpholine derivatives have shown that small changes in the substitution pattern can lead to significant shifts in pharmacological activity, including changes in receptor subtype selectivity and functional activity (agonist versus antagonist).

A systematic analysis of a series of Oxaflozane analogs with varying substituents on the phenyl ring would be necessary to establish a clear quantitative structure-activity relationship (QSAR). Such a study would correlate physicochemical properties (e.g., lipophilicity, electronic parameters) with biological activity, enabling the prediction of the pharmacological profiles of novel derivatives.

The table below outlines the expected correlation between structural features and preclinical pharmacological outcomes.

| Structural Feature | Correlated Preclinical Pharmacological Profile |

| 2-(3-Trifluoromethylphenyl)morpholine core | Serotonin receptor modulation |

| N-substituent on morpholine ring | Modulation of potency and selectivity |

| Substituents on the phenyl ring | Fine-tuning of receptor affinity and intrinsic activity |

Advanced Research Methodologies and Future Directions in Oxaflozane Hydrochloride Research

Novel Analytical Techniques for Oxaflozane (B1204061) Hydrochloride Research

Modern analytical chemistry provides powerful tools for the detailed study of drug molecules. For oxaflozane hydrochloride, these techniques are crucial for understanding its conversion to the active metabolite flumexadol (B1202076) and the subsequent metabolic pathways.

The integration of chromatography with mass spectrometry stands as a cornerstone for metabolomics, offering high sensitivity and selectivity for identifying and quantifying metabolites in complex biological samples. sysrevpharm.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable small molecules. nih.gov In the context of oxaflozane research, biological samples (e.g., plasma or urine) would first undergo extraction. Non-volatile metabolites, including oxaflozane and flumexadol, require a chemical derivatization step to increase their volatility, often using agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govbiorxiv.org The derivatized sample is then introduced into the GC system, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds are subsequently ionized and fragmented in the mass spectrometer, generating unique mass spectra that act as chemical fingerprints for identification and quantification. nih.govfrontiersin.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is particularly suited for non-volatile and thermally labile compounds, making it ideal for analyzing oxaflozane, flumexadol, and their conjugated metabolites without derivatization. sysrevpharm.orgjfda-online.com Separation is achieved in the liquid phase, typically using a reversed-phase column where compounds are separated based on their hydrophobicity. mdpi.com The eluent from the HPLC column is then fed into the mass spectrometer, often using soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion, simplifying identification. sysrevpharm.orgnih.gov This technique allows for the direct analysis of a wide range of metabolites with varying polarities. jfda-online.com

A comparative application of these techniques in a hypothetical oxaflozane metabolomics study is outlined below.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |

| Principle | Separates volatile compounds in the gas phase followed by MS detection. nih.gov | Separates compounds in the liquid phase based on polarity/hydrophobicity followed by MS detection. sysrevpharm.org |

| Sample Prep | Requires extraction and mandatory chemical derivatization for non-volatile compounds like oxaflozane. nih.gov | Requires extraction; derivatization is generally not needed. semanticscholar.org |

| Analytes | Primarily small, volatile, or derivatized metabolites (amino acids, fatty acids). nih.gov | Wide range of analytes including non-volatile and thermally unstable compounds (parent drug, conjugates). jfda-online.com |

| Application | Targeted and untargeted analysis of primary metabolism changes induced by oxaflozane. | Comprehensive profiling of oxaflozane, its primary metabolite (flumexadol), and subsequent phase II metabolites. |

| Ionization | Typically Electron Ionization (EI), providing extensive fragmentation and detailed structural information. sysrevpharm.org | Typically Electrospray Ionization (ESI) or APCI, soft techniques that yield parent molecular ions. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides a comprehensive snapshot of all NMR-active metabolites in a biological sample. researchgate.netmdpi.com Unlike MS-based methods, NMR requires minimal sample preparation, offers high reproducibility, and can quantify metabolites without the need for identical isotopic standards. researchgate.net

In oxaflozane research, ¹H NMR could be applied to biofluids like urine or plasma to generate a metabolic fingerprint. mdpi.com This fingerprint reflects the global metabolic state of an organism. By comparing the NMR spectra of samples from treated and control subjects, researchers can identify changes in the concentrations of endogenous metabolites resulting from oxaflozane administration. researchgate.net This approach can uncover unexpected metabolic perturbations and provide insights into the drug's broader physiological impact. While less sensitive than MS, NMR provides valuable structural information on unknown metabolites and is unparalleled in its ability to determine the precise location of atoms within a molecule. sinica.edu.tw

| Parameter | Description | Relevance to Oxaflozane Research |

| Technique | Nuclear Magnetic Resonance (NMR) Spectroscopy. sinica.edu.tw | Provides a non-destructive, quantitative overview of the metabolome. researchgate.net |

| Sample Type | Biofluids (urine, plasma), tissue extracts. researchgate.net | Allows for tracking metabolic changes in easily accessible samples following oxaflozane administration. |

| Key Advantage | High reproducibility, non-destructive, requires minimal sample preparation, provides detailed structural information. mdpi.com | Ideal for large-scale studies and for identifying unknown metabolites affected by oxaflozane. |

| Data Output | A spectrum where peaks correspond to specific metabolites. hmdb.ca | Generates a "metabolic fingerprint" to assess the systemic effects of the drug. |

| Research Goal | To identify and quantify changes in endogenous metabolite profiles to understand systemic effects. | To discover potential biomarkers of drug efficacy or off-target effects beyond its primary pharmacological action. |

Radioligand binding assays are fundamental for characterizing the interaction between a drug and its receptor targets. nih.gov For oxaflozane, these assays are essential to quantify the binding affinity of its active metabolite, flumexadol, to serotonin (B10506) receptors. Oxaflozane itself is a prodrug and does not bind with high affinity, but its metabolite, flumexadol, is a potent agonist at 5-HT1A and 5-HT2C receptors. wikipedia.org

The development of these assays involves using a radiolabeled ligand (a molecule that binds to the receptor and contains a radioactive isotope like ³H or ¹²⁵I) that has high affinity and selectivity for the target receptor. nih.gov

Competition Binding Assays: To determine the binding affinity (Ki) of flumexadol, a competition assay is performed. Here, a constant concentration of the radioligand is incubated with the receptor preparation (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of unlabeled flumexadol. Flumexadol competes with the radioligand for binding to the receptor. The concentration of flumexadol that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the drug's affinity. giffordbioscience.com

Kinetic Assay Optimization: Association (kon) and dissociation (koff) rate constants can be determined to understand the dynamics of the drug-receptor interaction. These kinetic parameters, which define the residence time of the drug on its target, are increasingly recognized as critical determinants of a drug's in vivo activity. universiteitleiden.nl Optimization involves varying incubation times and temperatures to accurately measure how quickly the drug binds and unbinds from the receptor. giffordbioscience.com

| Assay Type | Parameter Measured | Description | Relevance to Flumexadol (Oxaflozane's Metabolite) |

| Saturation Assay | Kd (dissociation constant), Bmax (receptor density) | Determines the affinity of the radioligand itself and the concentration of receptors in the tissue. giffordbioscience.com | Essential for characterizing the assay system before testing unlabeled compounds. |

| Competition Assay | Ki (inhibition constant) | Measures the affinity of an unlabeled ligand (flumexadol) by its ability to displace a radioligand. nih.gov | Quantifies the binding potency of flumexadol at 5-HT1A, 5-HT2C, and 5-HT2A receptors. wikipedia.org |

| Kinetic Assay | kon (association rate), koff (dissociation rate) | Measures the rates at which a ligand binds to and dissociates from the receptor. universiteitleiden.nl | Provides insight into the duration of target engagement, which can influence therapeutic effect. |

Computational Modeling and Cheminformatics Approaches

Computational methods are indispensable in modern drug discovery, providing powerful tools to predict and analyze drug-receptor interactions and guide the design of new molecules. wikipedia.orgmatscitech.org

Molecular docking and dynamics simulations are computational techniques used to predict and analyze how a ligand, such as flumexadol, interacts with its protein target at an atomic level. rsc.org

Molecular Docking: This method predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor's binding site. mdpi.com For flumexadol, docking simulations would be performed using high-resolution 3D structures of the 5-HT1A and 5-HT2C receptors. The process involves sampling a large number of possible poses and scoring them based on factors like electrostatic and van der Waals interactions. The resulting models can identify key amino acid residues that form hydrogen bonds or other stabilizing interactions with the ligand, explaining its binding affinity and selectivity. rsc.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the predicted ligand-receptor complex over time. nih.gov These simulations model the movements of every atom in the system, providing a dynamic view of the binding event. plos.org For the flumexadol-receptor complex, an MD simulation can reveal how the ligand and receptor adjust their conformations to achieve an optimal fit, calculate the binding free energy, and assess the stability of key interactions identified in the docking pose. kashanu.ac.irmdpi.com

| Step | Technique | Objective | Expected Outcome for Flumexadol |

| 1. Preparation | Homology Modeling / X-ray Crystallography | Obtain a high-quality 3D structure of the target receptors (5-HT1A, 5-HT2C). | An accurate 3D model of the serotonin receptor binding sites. |

| 2. Prediction | Molecular Docking | Predict the most likely binding pose of flumexadol within the receptor's active site. mdpi.com | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) between flumexadol and receptor residues. |

| 3. Refinement | Molecular Dynamics (MD) Simulation | Assess the stability of the docked pose and observe the dynamic behavior of the complex. nih.gov | Confirmation of the binding mode's stability and insight into conformational changes in the receptor upon binding. |

| 4. Analysis | Free Energy Calculation | Quantify the strength of the ligand-receptor interaction. | A calculated binding energy that should correlate with experimentally determined affinity (Ki). |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. benthamscience.comresearchgate.net

To develop a QSAR model for oxaflozane analogs, a library of related compounds would be synthesized, and their biological activity (e.g., binding affinity for the 5-HT1A receptor) would be measured experimentally. benthamscience.com For each compound, a set of numerical "descriptors" is calculated based on its 2D or 3D structure. These descriptors can represent various physicochemical properties, such as molecular weight, logP (lipophilicity), electronic properties, and shape. researchgate.net

Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.netnih.gov A robust and validated QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Identify which structural features are most important for activity, guiding the design of more potent and selective molecules. rsc.org

| Descriptor Type | Examples | Relevance in a QSAR Study of Oxaflozane Analogs |

| Constitutional (1D/2D) | Molecular Weight, Atom Counts, Number of Rings | Basic properties that influence absorption and distribution. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall) | Describe the branching and shape of the molecule, which affects how it fits into a binding pocket. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Relate to the size and shape of the molecule, critical for receptor binding. |

| Electronic (3D) | Partial Charges, Dipole Moment | Govern electrostatic interactions with amino acid residues in the receptor binding site. |

| Hydrophobic (3D) | LogP | A key determinant of membrane permeability and hydrophobic interactions with the receptor. |

Development of Innovative Preclinical Animal Models

The evolution of preclinical animal models is crucial for advancing our understanding of neuropsychiatric disorders and the therapeutic agents designed to treat them, such as this compound. The development of more sophisticated and valid models is a key area of future research, aiming to bridge the translational gap between preclinical findings and clinical outcomes. uci.edu The focus is on moving beyond simple behavioral assays to models that better recapitulate the complex etiology and symptomatology of human conditions. frontiersin.org

Creation of Novel Models for Neuropsychiatric Research

The creation of entirely new animal models, driven by advances in genetics and neurobiology, holds immense promise for the study of compounds like this compound. nih.gov These novel models aim for higher construct validity, meaning they are based on the known or hypothesized underlying causes of a disorder. frontiersin.org

Approaches to creating novel models include:

Genetic Manipulation: The use of transgenic animals, including knockout or knock-in models for specific genes thought to be involved in depression or anxiety, can help to dissect the molecular pathways through which a drug exerts its effects. nih.gov For example, models with altered serotonin or dopamine (B1211576) transporter function could be particularly relevant.

Optogenetics and Chemogenetics: These techniques allow for the precise control of neural circuit activity. By activating or inhibiting specific neuronal populations in brain regions implicated in mood regulation (e.g., prefrontal cortex, amygdala, hippocampus), researchers can create models that mimic the neural circuit dysfunctions believed to underlie neuropsychiatric disorders.

Humanized Models: The transplantation of human-derived cells, such as induced pluripotent stem cells (iPSCs) differentiated into neurons, into animal brains is an emerging area. nih.gov These chimeric models could provide a platform to study the effects of drugs on human neurons in an in vivo environment.

The table below outlines potential novel model systems that could be applied in future this compound research.

Table 2: Novel Preclinical Model Systems

| Model System | Description | Potential Application for this compound |

|---|---|---|

| Gene-Targeted Models | Animals with specific genes disabled (knockout) or modified (knock-in) that are relevant to neuropsychiatric disorders (e.g., genes for neurotransmitter transporters or receptors). nih.gov | To investigate if the therapeutic action of this compound depends on a specific molecular target. |

| Circuit-Based Models | Use of optogenetics or chemogenetics to control the activity of specific neural circuits implicated in mood and anxiety. | To identify the precise neural circuits modulated by this compound to produce its therapeutic effects. |

| iPSC-Derived Neuronal Cultures | 2D or 3D (organoid) cultures of human neurons derived from patients with specific psychiatric disorders. | To test the effects of this compound directly on human neurons with a specific genetic background, offering a personalized medicine approach. |

Integration of Omics Data in Preclinical Research (e.g., Proteomics, Transcriptomics)

The integration of "omics" technologies, such as proteomics and transcriptomics, represents a paradigm shift in preclinical psychopharmacology. researchgate.net These approaches allow for the large-scale measurement of molecules (proteins and RNA transcripts, respectively) in a biological sample, providing a comprehensive snapshot of the molecular state of a cell or tissue. researchgate.netembopress.org For a compound like this compound, whose precise molecular mechanisms may not be fully elucidated, omics studies can offer invaluable insights.

Transcriptomics: This involves the analysis of the complete set of RNA transcripts (the transcriptome) in a cell or tissue. It can reveal which genes are up- or down-regulated in response to drug treatment, providing clues about the drug's mechanism of action and potential off-target effects. researchgate.net

Proteomics: This is the large-scale study of proteins (the proteome). researchgate.net Since proteins are the primary functional molecules in the cell and are often the direct targets of drugs, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with this compound. frontiersin.org

By integrating these datasets, researchers can build a more complete picture of a drug's biological effects, from gene expression to protein function. medrxiv.org This multi-omics approach can help to:

Elucidate Mechanisms of Action: Identify the key signaling pathways and molecular networks modulated by this compound.

Discover Biomarkers: Find molecular signatures in the blood or brain tissue that predict a positive response to the drug, paving the way for personalized medicine. frontiersin.org

Identify New Drug Targets: Uncover novel proteins or pathways involved in the therapeutic response that could be targeted by future drug development efforts.

The table below provides a hypothetical framework for an integrated omics study of this compound.

Table 3: Hypothetical Multi-Omics Study Design for this compound

| Omics Layer | Methodology | Biological Sample | Research Question |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Prefrontal cortex and hippocampus from a chronic stress animal model treated with this compound. | What are the gene expression changes induced by this compound in brain regions critical for mood regulation? |

| Proteomics | Mass Spectrometry (e.g., TMT-based quantification) | Synaptic fractions from the same brain regions. | How does this compound alter the synaptic proteome to potentially reverse the effects of chronic stress? |

| Data Integration | Systems Biology and Network Analysis | Combined transcriptomic and proteomic data. | Which biological pathways are most significantly impacted by this compound, and can we identify key driver molecules of the therapeutic response? |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Oxaflozane hydrochloride, and how can researchers validate the purity of synthesized batches?

- Methodological Answer : Synthetic routes typically involve multi-step organic reactions, including alkylation and cyclization processes. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against a reference standard . Ensure compliance with pharmacopeial purity criteria (97.0–103.0%) by quantifying impurities via gas chromatography (GC) coupled with mass spectrometry (MS) .

Q. What spectroscopic techniques are recommended for characterizing this compound’s structural identity?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, focusing on characteristic peaks for the oxazole ring and hydrochloride salt. Infrared (IR) spectroscopy can verify functional groups (e.g., C=N stretch at ~1650 cm⁻¹). Cross-validate with X-ray crystallography for absolute configuration determination .

Q. How should researchers design in vitro assays to evaluate this compound’s activity on 5-HT receptors?

- Methodological Answer : Use radioligand binding assays with 5-HT₂A/₂C receptor subtypes expressed in transfected cell lines. Include positive controls (e.g., ketanserin for 5-HT₂A) and measure IC₅₀ values via competitive displacement curves. Validate results with functional assays (e.g., calcium flux) to distinguish agonist/antagonist effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different experimental models?

- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., species-specific receptor affinity, dosing regimens). Replicate experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity) and use multivariate statistical models (ANOVA with post-hoc tests) to isolate discrepancies . Publish raw datasets in supplementary materials for transparency .

Q. What strategies optimize the stability of this compound in aqueous formulations for long-term pharmacokinetic studies?

- Methodological Answer : Perform accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Use lyophilization to mitigate hydrolysis, and characterize degradation products via LC-MS/MS. Adjust pH to 4.5–5.5 to enhance solubility while minimizing decomposition .

Q. How can computational modeling predict off-target interactions of this compound, and how should these predictions be validated experimentally?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) against databases like ChEMBL to identify potential off-targets (e.g., monoamine transporters). Validate with in vitro selectivity panels (e.g., CEREP’s SafetyScreen44) and in vivo microdialysis to monitor neurotransmitter levels in rodent models .

Methodological Best Practices

- Data Reproducibility : Document experimental protocols in exhaustive detail, including instrument calibration parameters and batch-specific reagent lot numbers. Share supplementary materials (e.g., NMR spectra, raw chromatograms) in open-access repositories .

- Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting data, emphasizing dose-response relationships and biological plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.